2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one
Description
2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives
Properties
CAS No. |
600139-53-5 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-ethoxy-1-(2-ethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C11H21NO2/c1-3-10-7-5-6-8-12(10)11(13)9-14-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
LVBUSTJJNHEZNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)COCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one typically involves the reaction of 2-ethylpiperidine with ethyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-1-(2-methylpiperidin-1-yl)ethan-1-one
- 2-Ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one
- 2-(2-(piperazin-1-yl)ethoxy)ethanol
Uniqueness
2-Ethoxy-1-(2-ethylpiperidin-1-yl)ethan-1-one is unique due to its specific structural features, such as the ethoxy group and the ethylpiperidine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
